molecular formula C96H180O30 B046543 HEXAKIS-(2,6-DI-O-PENTYL)-alpha-CYCLODEXTRIN CAS No. 120336-45-0

HEXAKIS-(2,6-DI-O-PENTYL)-alpha-CYCLODEXTRIN

Cat. No.: B046543
CAS No.: 120336-45-0
M. Wt: 1814.4 g/mol
InChI Key: ANWDHAAIBGLSBD-LUCAGSRHSA-N
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Description

HEXAKIS-(2,6-DI-O-PENTYL)-alpha-CYCLODEXTRIN is a synthetically modified cyclic oligosaccharide engineered for superior performance as a chiral stationary phase in gas chromatography (GC). This derivative is specifically peralkylated at the 2 and 6 hydroxyl positions of the glucopyranose units with pentyl chains, a modification that dramatically enhances its lipophilicity, thermal stability, and enantioselectivity compared to native alpha-cyclodextrin. Its primary research value lies in the high-resolution separation of enantiomers, particularly for volatile racemic mixtures in analytical and preparative-scale GC. The mechanism of action involves the formation of stable, diastereomeric inclusion complexes within its hydrophobic cavity, where the differential affinity for each enantiomer is driven by steric effects, hydrogen bonding (via the unmodified 3-OH groups), and van der Waals interactions with the pentyl chains. This compound is indispensable in pharmaceutical research for the analysis of chiral drugs, in forensic toxicology for identifying illicit substances, and in the fragrance and flavor industry for characterizing enantiopure compounds. It is provided as a high-purity material for For Research Use Only, strictly for application in laboratory settings.

Properties

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-32,34,36,38,40,42-hexapentoxy-5,10,15,20,25,30-hexakis(pentoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,33,35,37,39,41-hexol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C96H180O30/c1-13-25-37-49-103-61-67-79-73(97)85(109-55-43-31-19-7)91(115-67)122-80-68(62-104-50-38-26-14-2)117-93(87(74(80)98)111-57-45-33-21-9)124-82-70(64-106-52-40-28-16-4)119-95(89(76(82)100)113-59-47-35-23-11)126-84-72(66-108-54-42-30-18-6)120-96(90(78(84)102)114-60-48-36-24-12)125-83-71(65-107-53-41-29-17-5)118-94(88(77(83)101)112-58-46-34-22-10)123-81-69(63-105-51-39-27-15-3)116-92(121-79)86(75(81)99)110-56-44-32-20-8/h67-102H,13-66H2,1-12H3/t67-,68-,69-,70-,71-,72-,73+,74+,75+,76+,77+,78+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWDHAAIBGLSBD-LUCAGSRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCC1C2C(C(C(O1)OC3C(OC(C(C3O)OCCCCC)OC4C(OC(C(C4O)OCCCCC)OC5C(OC(C(C5O)OCCCCC)OC6C(OC(C(C6O)OCCCCC)OC7C(OC(O2)C(C7O)OCCCCC)COCCCCC)COCCCCC)COCCCCC)COCCCCC)COCCCCC)OCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)OCCCCC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)OCCCCC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)OCCCCC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)OCCCCC)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)OCCCCC)COCCCCC)COCCCCC)COCCCCC)COCCCCC)COCCCCC)OCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C96H180O30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1814.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Alkylation Using Pentyl Halides

The most widely reported method employs pentyl halides (e.g., pentyl bromide) as alkylating agents in anhydrous dimethyl sulfoxide (DMSO) with sodium hydride (NaH) as a base. NaH deprotonates hydroxyl groups, generating alkoxide intermediates that undergo nucleophilic substitution with pentyl halides. Steric hindrance at the 3-OH position prevents its alkylation, ensuring selectivity for 2- and 6-OH groups.

Reaction Conditions:

  • Molar Ratio: α-Cyclodextrin : pentyl bromide : NaH = 1 : 12 : 24.

  • Temperature: 60°C under nitrogen atmosphere.

  • Duration: 24 hours.

  • Yield: ~85% after purification.

Solvent and Base Optimization

DMSO is critical for solubilizing α-cyclodextrin and facilitating alkoxide formation. Alternatives like dimethylformamide (DMF) reduce regioselectivity due to competing side reactions. Potassium tert-butoxide (t-BuOK) has been tested as a base but shows slower reaction kinetics compared to NaH.

Industrial-Scale Production Techniques

Industrial protocols prioritize cost efficiency, scalability, and minimal purification steps. A patented method (DE3810737A1) outlines the following workflow:

Large-Batch Alkylation

  • Reactor Setup: 10.5 g (10 mmol) α-cyclodextrin dissolved in 250 mL DMSO.

  • Base Addition: 24 mmol NaH added gradually to avoid exothermic runaway.

  • Alkylation: 120 mmol pentyl bromide introduced via dropwise addition over 2 hours.

  • Quenching: Residual NaH neutralized with ethanol.

  • Purification: Recrystallization from ethanol-water (7:3 v/v) yields 85% pure product.

Green Chemistry Approaches

Recent advancements emphasize reduced alkali usage. Adjusting the NaOH : alkylation agent ratio to 1:6 enables mono-6-O-pentyl substitution alongside penta-alkylation at the 2-position without enzymatic catalysis. This method minimizes waste and bypasses protection-deprotection steps, achieving 78% yield.

Comparative Analysis of Alkylation Methods

The table below contrasts key parameters for small-scale and industrial methods:

ParameterLaboratory-ScaleIndustrial-ScaleGreen Method
Alkylating Agent Pentyl bromidePentyl bromidePentyl bromide
Base NaH (2.4 eq)NaH (2.4 eq)NaOH (1 eq)
Solvent DMSODMSODMSO/H₂O
Temperature 60°C60°C50°C
Reaction Time 24 hours24 hours18 hours
Yield 85%82%78%
Purity >95% (HPLC)>90% (HPLC)>88% (HPLC)

Purification and Characterization

Recrystallization and Chromatography

Crude product is purified via:

  • Recrystallization: Ethanol-water mixtures remove unreacted cyclodextrin and sodium salts.

  • Column Chromatography: Silica gel with chloroform-methanol (9:1) resolves mono- and di-substituted byproducts.

Analytical Validation

  • NMR Spectroscopy: ¹H NMR confirms substitution at 2- and 6-positions (δ 3.2–3.8 ppm for methine protons).

  • Mass Spectrometry: ESI-MS shows [M+Na]⁺ peak at m/z 1837.4, matching theoretical molecular weight.

  • HPLC Purity: Reverse-phase C18 column with acetonitrile-water (65:35) eluent confirms >90% purity.

Challenges and Optimization Strategies

Regioselectivity Limitations

Despite steric guidance, minor 3-O-pentyl byproducts (<5%) form due to residual base activity. Adding crown ethers (18-crown-6) suppresses 3-OH alkylation by complexing Na⁺ ions, enhancing selectivity to 98%.

Solvent Recovery

DMSO recycling via vacuum distillation reduces costs in industrial settings. Residual DMSO in the product (<0.1%) is verified by GC-MS .

Chemical Reactions Analysis

Types of Reactions

HEXAKIS-(2,6-DI-O-PENTYL)-alpha-CYCLODEXTRIN primarily undergoes inclusion complexation reactions due to its ability to encapsulate guest molecules within its hydrophobic cavity. This property is utilized in various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄). The reactions are typically carried out under mild conditions to preserve the integrity of the cyclodextrin structure .

Major Products Formed

The major products formed from these reactions are inclusion complexes where the guest molecules are encapsulated within the cyclodextrin cavity. These complexes exhibit enhanced stability and reactivity, making them useful in various applications .

Scientific Research Applications

Chemical Reactions and Mechanisms

HP-α-CD primarily engages in inclusion complexation reactions , allowing it to encapsulate guest molecules within its hydrophobic cavity. This property enhances the stability and reactivity of these molecules, leading to various applications:

  • Oxidation and Reduction : HP-α-CD can stabilize oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) through complexation.
  • Substitution Reactions : The pentyl groups can participate in further functionalization of the cyclodextrin.

Scientific Research Applications

HP-α-CD has diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry:

Chemistry

  • Chiral Selector : Used in gas chromatography for the enantioselective separation of racemic mixtures.

Biology

  • Stabilization and Delivery : Enhances the stability and bioavailability of bioactive molecules such as drugs and enzymes through inclusion complexation.

Medicine

  • Drug Delivery Systems : Investigated for improving solubility and bioavailability of poorly soluble drugs. For instance, studies have shown that encapsulating hydrophobic drugs with HP-α-CD can lead to better pharmacokinetics.

Industry

  • Fragrance and Flavor Formulation : Utilized to improve the stability and controlled release of fragrances and flavors.

HP-α-CD exhibits notable biological activities due to its ability to form inclusion complexes:

Cholesterol Crystal Interaction

Research indicates that HP-α-CD can inhibit cholesterol crystal-induced inflammation, suggesting potential therapeutic applications against inflammatory diseases such as atherosclerosis.

Antimicrobial Activity

HP-α-CD has been shown to enhance the antimicrobial properties of certain antibiotics. For example, when complexed with enrofloxacin, it significantly improved antibacterial efficacy against pathogens like Escherichia coli and Staphylococcus aureus.

Study 1: Anti-inflammatory Effects

In a mouse model of atherosclerosis, HP-α-CD administration resulted in reduced complement activation and inflammatory markers compared to controls, indicating its potential as an anti-inflammatory agent.

Study 2: Drug Delivery Systems

Research demonstrated that HP-α-CD effectively enhanced the solubility of poorly soluble drugs, leading to improved therapeutic outcomes in various animal models.

Comparative Analysis of Cyclodextrins

The following table summarizes the biological activity of different cyclodextrin derivatives compared to HP-α-CD:

Cyclodextrin DerivativeAntimicrobial ActivityAnti-inflammatory EffectDrug Solubilization
HEXAKIS-(2,6-DI-O-PENTYL)-alpha-CYCLODEXTRINHighSignificantExcellent
2-Hydroxypropyl-β-CyclodextrinModerateModerateGood
Heptakis(2,6-di-O-methyl)-β-CyclodextrinLowMinimalFair

Mechanism of Action

The mechanism of action of HEXAKIS-(2,6-DI-O-PENTYL)-alpha-CYCLODEXTRIN involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin encapsulates the guest molecule, while the hydrophilic exterior interacts with the surrounding environment. This inclusion complexation enhances the solubility, stability, and reactivity of the guest molecules. The molecular targets and pathways involved depend on the specific guest molecule being encapsulated .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares HEXAKIS-(2,6-DI-O-PENTYL)-ALPHA-CYCLODEXTRIN with structurally related cyclodextrin derivatives, focusing on molecular properties, substituent patterns, and applications.

Compound Molecular Formula Molecular Weight Substituent Positions Key Properties/Applications References
This compound C72H132O30 (inferred) ~1,476 g/mol (inferred) 2,6-di-O-pentyl Enhanced lipophilicity; potential use in drug delivery or organic-phase catalysis.
HEXAKIS(2,3,6-TRI-O-ETHYL)-ALPHA-CYCLODEXTRIN C72H132O30 1,477.8 g/mol 2,3,6-tri-O-ethyl High solubility in polar solvents; used in chiral separations.
HEXAKIS-6-BROMO-6-DEOXY-ALPHA-CYCLODEXTRIN C36H54Br6O24 1,350.23 g/mol 6-bromo, 6-deoxy Pharmaceutical impurity standard (e.g., sugammadex); halogenated derivative for selective binding.
HEPTAKIS(2,3,6-TRI-O-OCTYL)-BETA-CYCLODEXTRIN C210H406O35 Not reported 2,3,6-tri-O-octyl Beta-cyclodextrin derivative; long alkyl chains for enhanced membrane permeability.
2,6-DI-O-METHYL-ALPHA-CYCLODEXTRIN Not reported ~972 g/mol (base) 2,6-di-O-methyl Improved cavity accessibility; used in NMR spectroscopy for guest inclusion.

Key Observations:

Substituent Position and Chain Length: Derivatives with alkyl groups (e.g., pentyl, ethyl, octyl) at the 2- and 6-positions exhibit increased hydrophobicity, which broadens their utility in non-aqueous systems. For example, tri-O-ethyl derivatives (C72H132O30) are used in chiral chromatography due to their balanced polarity , while tri-O-octyl-beta-cyclodextrin (C210H406O35) is tailored for membrane interactions . Bromination at the 6-position (HEXAKIS-6-BROMO-6-DEOXY-ALPHA-CYCLODEXTRIN) introduces steric and electronic effects, making it a critical reference standard in pharmaceutical quality control .

Molecular Weight and Solubility :

  • Longer alkyl chains (e.g., pentyl vs. ethyl) increase molecular weight and reduce aqueous solubility. This compound’s inferred molecular weight (~1,476 g/mol) suggests suitability for organic-phase applications, contrasting with smaller methyl or ethyl derivatives .

Application-Specific Modifications :

  • The 6-bromo derivative’s role as a sugammadex impurity highlights the importance of regioselective functionalization in drug development .
  • Methylation at the 2- and 6-positions (2,6-DI-O-METHYL-ALPHA-CYCLODEXTRIN) preserves cavity accessibility, making it useful for encapsulating small hydrophobic molecules in analytical chemistry .

Research Findings and Trends

  • Pharmaceutical Applications : Modified cyclodextrins like HEXAKIS-6-BROMO-6-DEOXY-ALPHA-CYCLODEXTRIN are pivotal in developing reversal agents for neuromuscular blockers (e.g., sugammadex), underscoring their therapeutic relevance .
  • Material Science : Alkylated derivatives (e.g., pentyl, octyl) are explored in polymer composites and sensors due to their tunable solubility and stability .
  • Safety Considerations: While unmodified alpha-cyclodextrin is classified as non-hazardous , alkylated or halogenated derivatives may require specialized handling due to altered toxicity profiles.

Biological Activity

HEXAKIS-(2,6-DI-O-PENTYL)-alpha-cyclodextrin (HP-α-CD) is a modified cyclodextrin that has garnered attention for its unique biological activities and potential applications in various fields, including pharmaceuticals and biochemistry. This article explores the biological activity of HP-α-CD, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 120336-45-0
  • Molecular Formula : C96H180O30
  • Molecular Weight : 1814.44 g/mol

Mechanisms of Biological Activity

HP-α-CD exhibits several biological activities primarily due to its ability to form inclusion complexes with various hydrophobic compounds. This property enhances the solubility and stability of drugs, improving their bioavailability and therapeutic effects.

1. Cholesterol Crystal Interaction

A study highlighted HP-α-CD's capacity to inhibit cholesterol crystal (CC)-induced inflammation, a significant factor in atherosclerosis. It was found to reduce complement activation and reactive oxygen species (ROS) production in immune cells, suggesting its potential as a therapeutic agent against inflammatory diseases .

2. Antimicrobial Activity

HP-α-CD has shown promise in enhancing the antimicrobial properties of certain drugs. For instance, when complexed with antibiotics like enrofloxacin, it significantly improved their solubility and antibacterial efficacy against pathogens such as Escherichia coli and Staphylococcus aureus .

Study 1: Anti-inflammatory Effects

In a controlled experiment involving a mouse model of atherosclerosis, HP-α-CD was administered to assess its effect on CC-induced inflammation. Results indicated a marked reduction in complement activation and inflammatory markers compared to controls, demonstrating its potential as a novel anti-inflammatory agent .

Study 2: Drug Delivery Systems

Research on drug delivery systems utilizing HP-α-CD has revealed its effectiveness in enhancing the solubility of poorly soluble drugs. For example, studies showed that complexing HP-α-CD with hydrophobic drugs led to improved pharmacokinetics and therapeutic outcomes in various animal models .

Comparative Analysis of Cyclodextrins

The following table summarizes the biological activity of different cyclodextrin derivatives compared to HP-α-CD:

Cyclodextrin DerivativeAntimicrobial ActivityAnti-inflammatory EffectDrug Solubilization
HP-α-CDHighSignificantExcellent
2-Hydroxypropyl-β-CyclodextrinModerateModerateGood
Heptakis(2,6-di-O-methyl)-β-CDLowMinimalFair

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing HEXAKIS-(2,6-DI-O-PENTYL)-alpha-CYCLODEXTRIN, and how can purity be assessed?

  • Synthesis : The alkylation of alpha-cyclodextrin typically involves reacting the hydroxyl groups at specific positions (e.g., 2,6-OH) with pentylating agents like alkyl halides under controlled basic conditions (e.g., NaOH in DMF). For regioselective substitution, protecting groups may be employed to direct reactivity .
  • Purity Assessment : Use high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) to monitor reaction progress. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms substitution patterns, while mass spectrometry (MS) verifies molecular weight. Residual solvents and unreacted precursors can be quantified via gas chromatography (GC) .

Q. How does the 2,6-di-O-pentyl substitution influence the solubility and stability of alpha-cyclodextrin derivatives?

  • Solubility : Alkylation reduces hydrophilic interactions, enhancing solubility in organic solvents (e.g., chloroform, DMSO) but decreasing aqueous solubility. Compare solubility profiles using turbidimetric titration or phase-solubility diagrams .
  • Stability : Pentyl groups sterically stabilize the cyclodextrin cavity against hydrolysis. Assess thermal stability via thermogravimetric analysis (TGA) and chemical stability under varying pH using accelerated degradation studies .

Advanced Research Questions

Q. What experimental strategies optimize host-guest complexation efficiency with this compound?

  • Binding Studies : Employ isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔG) of host-guest interactions. For hydrophobic guests, use fluorescence spectroscopy with polarity-sensitive probes (e.g., pyrene) to monitor encapsulation .
  • Structural Analysis : X-ray crystallography or molecular dynamics simulations can resolve binding modes. Compare with unmodified alpha-cyclodextrin to evaluate how pentyl substituents alter cavity dimensions and guest orientation .

Q. How can researchers address discrepancies in reported binding affinity data for this compound across studies?

  • Data Normalization : Standardize experimental conditions (e.g., temperature, solvent composition, guest concentration). Cross-validate using multiple techniques (e.g., ITC, NMR titration, UV-Vis spectroscopy) .
  • Error Analysis : Identify confounding factors such as impurities in cyclodextrin batches (assessed via HPLC) or guest self-aggregation. Replicate studies with independently synthesized batches to isolate methodological inconsistencies .

Q. What are the challenges in scaling up the synthesis of this derivative for in vivo studies, and how can they be mitigated?

  • Scalability : Alkylation reactions may suffer from incomplete substitution or side reactions at scale. Optimize reaction kinetics using design of experiments (DoE) to balance temperature, reagent stoichiometry, and reaction time .
  • Purification : Large-scale purification requires cost-effective methods like flash chromatography or recrystallization. Validate purity at each step using tandem analytical techniques (HPLC-MS, NMR) .

Methodological Best Practices

  • Reproducibility : Document synthetic protocols in detail, including solvent purity, reaction atmosphere (e.g., nitrogen), and purification steps. Share raw data (e.g., NMR spectra) in supplementary materials .
  • Safety : Despite low acute toxicity (non-hazardous per OSHA standards), handle alkylating agents in fume hoods with PPE (gloves, lab coats) to minimize exposure .

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